Azido-PEG7-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H33N3O9 |

|---|---|

分子量 |

423.5 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22) |

InChI 键 |

ZDNHXMIKSZWHGA-UHFFFAOYSA-N |

规范 SMILES |

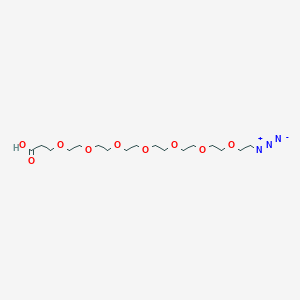

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG7-acid: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and step-by-step protocols for its application in advanced bioconjugation techniques. The integration of a heptaethylene glycol (PEG7) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, while the terminal azide (B81097) and carboxylic acid groups offer orthogonal reactivity for "click" chemistry and amide bond formation, respectively.

Core Properties of this compound

This compound is a valuable reagent due to its unique combination of a hydrophilic PEG spacer and two distinct reactive functional groups. This structure allows for the sequential and controlled conjugation of different molecules.

Key Features:

-

Heterobifunctional: Possesses two different reactive termini—an azide (-N₃) and a carboxylic acid (-COOH)—enabling orthogonal conjugation strategies.

-

PEG Spacer: The seven-unit polyethylene (B3416737) glycol chain increases the hydrodynamic volume and imparts water solubility to the linker and its conjugates, which can improve the pharmacokinetic properties of biotherapeutics.[1][2]

-

Click Chemistry Handle: The azide group is a key component for highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

-

Amine-Reactive Group: The carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₃N₃O₉ | [5] |

| Molecular Weight | 423.46 g/mol | [6] |

| Appearance | Typically a solid at room temperature | [6] |

| Purity | >95% | [7] |

| Solubility | Soluble in water and common organic solvents (DMSO, DMF) | [8] |

| Storage Conditions | -20°C, desiccated | [5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from heptaethylene glycol. The general strategy involves the selective functionalization of the terminal hydroxyl groups.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This involves monotosylation of heptaethylene glycol, conversion of the tosyl group to an azide, and subsequent oxidation of the remaining hydroxyl group to a carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Heptaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Jones reagent (or TEMPO/bleach for a milder oxidation)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Monotosylation of Heptaethylene Glycol:

-

Dissolve heptaethylene glycol (1 equivalent) in pyridine at 0°C.

-

Slowly add p-toluenesulfonyl chloride (1 equivalent) portion-wise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield mono-tosylated PEG7.

-

-

Azide Formation:

-

Dissolve the mono-tosylated PEG7 (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to obtain Azido-PEG7-alcohol.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve Azido-PEG7-alcohol (1 equivalent) in acetone (B3395972) and cool to 0°C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at 0°C for 2 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography (e.g., methanol/dichloromethane gradient with 1% acetic acid) to yield this compound.[9]

-

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

1. ¹H NMR Spectroscopy:

- The proton NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (a broad multiplet around 3.6 ppm), and distinct signals for the protons adjacent to the azide and carboxylic acid functionalities. The integration of these signals can confirm the structure.[10][11]

2. Mass Spectrometry (LC-MS):

- Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product (m/z = 424.46 for [M+H]⁺).

3. Purity Analysis (HPLC):

- High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector) can be used to assess the purity of the final compound.

Applications in Bioconjugation and PROTAC Synthesis

This compound is a versatile linker for a variety of applications, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.

General Bioconjugation Strategy

The orthogonal reactivity of this compound allows for a two-step conjugation process. First, the carboxylic acid is coupled to a primary amine on a biomolecule. Second, a payload or another molecule is attached to the azide via click chemistry.

Caption: General workflow for bioconjugation using this compound.

Experimental Protocol: PROTAC Synthesis

This protocol describes the synthesis of a hypothetical PROTAC by linking a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an alkyne) using this compound.

Materials:

-

Target protein ligand with a primary amine (Ligand-NH₂)

-

E3 ligase ligand with a terminal alkyne (Ligand-Alkyne)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF

-

DIPEA (N,N-Diisopropylethylamine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water

-

Preparative HPLC system

Procedure:

Step 1: Coupling of this compound to the Target Protein Ligand

-

Dissolve this compound (1.1 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve Ligand-NH₂ (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents).

-

Add the activated this compound solution to the Ligand-NH₂ solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate (Ligand-PEG7-N₃).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the purified Ligand-PEG7-N₃ (1.0 equivalent) and Ligand-Alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

Application in Signaling Pathway Mapping

Click chemistry, enabled by linkers like this compound, can be used to visualize and map signaling pathways. For instance, a metabolic precursor containing an alkyne group can be introduced to cells and incorporated into biomolecules within a specific pathway. These modified biomolecules can then be reacted with an azide-functionalized reporter (e.g., Azido-PEG7-fluorophore) via click chemistry, allowing for their visualization and identification.

Caption: Workflow for visualizing signaling proteins using click chemistry.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure, which includes a hydrophilic PEG spacer and orthogonal reactive groups, allows for the precise construction of complex biomolecular architectures. The detailed synthetic and application protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their research endeavors, from the synthesis of novel PROTACs to the mapping of intricate cellular signaling pathways. The continued application of such advanced chemical tools will undoubtedly accelerate the development of next-generation therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azido-PEG7-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-acid is a discrete polyethylene (B3416737) glycol (dPEG) derivative that serves as a versatile bifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a carboxylic acid, allows for orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic seven-unit PEG chain enhances the solubility and biocompatibility of the resulting conjugates, potentially improving their pharmacokinetic properties. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C17H33N3O9, possesses a well-defined structure consisting of a seven-unit polyethylene glycol spacer flanked by an azide (-N3) group on one end and a carboxylic acid (-COOH) group on the other. This heterobifunctional architecture is key to its utility in sequential or one-pot conjugation reactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C17H33N3O9 | [1][2] |

| Molecular Weight | 423.46 g/mol | [2] |

| Appearance | Typically a solid at room temperature | [2] |

| Purity | ≥95% - >98% | [1] |

| Solubility | Soluble in DMSO, H2O, Ethanol, and DMF | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months | [2] |

Core Applications and Experimental Protocols

The primary application of this compound lies in its ability to link two different molecules through distinct chemical reactions. The azide group is typically reacted with an alkyne-containing molecule via "click chemistry," while the carboxylic acid can form a stable amide bond with a primary amine.

PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for the proper orientation of the target protein and E3 ligase to facilitate this process.

Experimental Workflow: PROTAC Synthesis using this compound

Caption: Workflow for PROTAC synthesis using this compound.

Detailed Methodology: Amide Coupling

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add 1.1 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 1.5 equivalents of an amine base such as DIPEA (N,N-Diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated this compound solution, add 1.0 equivalent of the amine-containing E3 ligase ligand.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the Azido-PEG7-E3 Ligand intermediate.

Detailed Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: Dissolve the Azido-PEG7-E3 Ligand intermediate and 1.0 equivalent of the alkyne-functionalized target protein ligand in a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving 0.1 equivalents of copper(II) sulfate and 0.2 equivalents of sodium ascorbate (B8700270) in water.

-

Click Reaction: Add the catalyst solution to the reaction mixture. Stir the reaction at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the formation of the triazole ring and the consumption of starting materials by LC-MS.

-

Purification: Once the reaction is complete, the final PROTAC product can be purified using preparative HPLC.

Bioconjugation and Surface Modification

The bifunctional nature of this compound is also exploited for the labeling of biomolecules and the functionalization of surfaces. For instance, the carboxylic acid can be used to attach the PEG linker to a protein's surface amines, followed by the "clicking" of a reporter molecule (e.g., a fluorophore with an alkyne group) onto the azide.

Experimental Workflow: Protein Labeling

Caption: Workflow for protein labeling using this compound derivative.

Detailed Methodology: Two-Step Protein Labeling

-

NHS Ester Formation: To utilize the carboxylic acid for protein labeling, it is often first converted to a more reactive N-hydroxysuccinimide (NHS) ester. Dissolve this compound in anhydrous DMF, and add 1.1 equivalents of N-hydroxysuccinimide and 1.1 equivalents of a carbodiimide (B86325) coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide). The reaction is stirred at room temperature for 4-6 hours. The by-product, dicyclohexylurea, is removed by filtration.

-

Protein Modification: The protein of interest is dissolved in a suitable buffer (e.g., PBS at pH 7.4). The Azido-PEG7-NHS ester solution is then added to the protein solution in a controlled molar excess. The reaction is typically incubated for 1-2 hours at room temperature or 4°C overnight.

-

Purification of Modified Protein: The excess linker and by-products are removed by size-exclusion chromatography or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized fluorophore. This reaction proceeds without the need for a cytotoxic copper catalyst, which is advantageous for biological applications. The reaction is typically carried out in a physiological buffer and is complete within a few hours.

-

Final Purification: The final labeled protein is purified from the excess fluorophore using size-exclusion chromatography.

Conclusion

This compound is a high-purity, versatile linker that offers researchers significant flexibility in the design and synthesis of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides a reliable platform for developing novel therapeutics and research tools. The integrated PEG spacer often imparts favorable solubility and pharmacokinetic properties to the final constructs, making it an invaluable reagent in modern drug discovery and chemical biology.

References

Introduction to Azido-PEG7-acid chemistry

An In-depth Technical Guide to Azido-PEG7-acid Chemistry for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking diverse molecular entities. The azide group serves as a handle for highly efficient and specific "click chemistry" reactions, while the carboxylic acid enables straightforward conjugation to amine-containing molecules such as proteins, peptides, and small molecule drugs. The hydrophilic PEG7 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize the immunogenicity of bioconjugates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C17H33N3O9 | |

| Molecular Weight | 423.46 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in water and most organic solvents | |

| Purity | Typically >95% | |

| Storage | -20°C, protected from light |

Key Applications

The unique trifecta of an azide, a PEG spacer, and a carboxylic acid makes this compound a powerful tool for a multitude of applications:

-

Bioconjugation: The primary application lies in the covalent linkage of biomolecules. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), while the azide is available for subsequent click chemistry.

-

Drug Delivery: It is frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic profile of the conjugated drug.

-

Surface Modification: The azide or carboxylic acid can be used to immobilize molecules onto surfaces for applications in biosensors, microarrays, and biomaterials.

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by connecting a protein-of-interest binder and an E3 ligase binder.

Experimental Protocols

Amide Bond Formation via Carbodiimide Chemistry

This protocol details the conjugation of this compound to an amine-containing molecule (e.g., a protein) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

-

This compound

-

Amine-containing molecule (e.g., Protein-NH2)

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: MES buffer (pH 4.5-6.0)

-

Conjugation Buffer: PBS (pH 7.2-7.5)

-

Quenching Buffer: Tris or hydroxylamine

-

Desalting column or dialysis cassette

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in Conjugation Buffer.

-

Add the activated Azido-PEG7-NHS ester to the amine-containing molecule solution. A molar ratio of 10-20 fold excess of the linker is a good starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Caption: Workflow for conjugating this compound to a protein via EDC/NHS chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., Azido-PEG7-Protein) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., Azido-PEG7-Protein)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270) or other reducing agent

-

TBTA or other copper ligand

-

Reaction Buffer: PBS or Tris buffer (pH 7-8)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

-

Add the copper ligand (TBTA) to a final concentration of 100-200 µM.

-

Add CuSO4 to a final concentration of 50-100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using appropriate chromatography techniques (e.g., size exclusion, affinity) to remove excess reagents and unreacted starting materials.

-

An In-depth Technical Guide to Azido-PEG7-acid for Researchers and Drug Development Professionals

Introduction

Azido-PEG7-acid is a heterobifunctional molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. It features a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility, flanked by a terminal azide (B81097) group and a carboxylic acid.[1][2][3] This unique structure allows for sequential or orthogonal conjugation to two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugates and can reduce non-specific binding.[2][3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its application in advanced drug development strategies such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are crucial for designing and executing successful conjugation experiments.

| Property | Value | Source(s) |

| Molecular Formula | C17H33N3O9 | [2][4][5] |

| Molecular Weight | 423.46 g/mol | [4][5] |

| Purity | >95% - >98% | [2][4][6] |

| Appearance | Typically a solid at room temperature | [5] |

| Storage Conditions | Powder: -20°C (up to 3 years) | [2][5] |

| In solvent: -80°C (6 months) | [5] | |

| Solubility | Soluble in DMSO, DMF, water | [5] |

Core Applications and Experimental Workflows

This compound is a versatile tool for covalently linking molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group allows for highly specific "click chemistry" reactions with alkyne-containing molecules.[1][6][7]

Experimental Workflow: Amide Bond Formation and Click Chemistry

The general workflow for using this compound to link an amine-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B) involves two main stages:

-

Amide Coupling: The carboxylic acid of this compound is first activated and then reacted with the primary amine of Molecule A.

-

Click Chemistry: The resulting azide-functionalized Molecule A is then conjugated to the alkyne-containing Molecule B via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition.

Detailed Experimental Protocols

Activation of the Carboxylic Acid with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.[8][9][10]

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: MES buffer (pH 4.5-6.0) for activation; PBS or borate (B1201080) buffer (pH 7.2-8.0) for conjugation.[8][11]

-

Amine-containing molecule

-

Quenching buffer (e.g., hydroxylamine, Tris, or glycine)[8][10]

Procedure:

-

Preparation of Reagents:

-

Activation Reaction:

-

Conjugation to Amine-containing Molecule:

-

Quenching:

-

Purification:

-

Purify the resulting azide-functionalized molecule using appropriate chromatographic techniques, such as size-exclusion or reversed-phase HPLC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of an azide-functionalized molecule to a terminal alkyne-containing molecule.[12][13][14]

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Reaction solvent (e.g., PBS, water, DMSO/water mixtures)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the azide and alkyne molecules in the chosen reaction solvent.

-

Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).[13]

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M) immediately before use.[12]

-

Prepare a stock solution of the ligand (e.g., THPTA) in deionized water (e.g., 200 mM).[13]

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a slight excess of one component, e.g., 1.1-1.5 equivalents, can be used).[12]

-

Add the CuSO4 solution (0.01-0.1 equivalents).[12]

-

Add the ligand solution (e.g., 1-2 molar ratio with CuSO4).[13]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[12]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[12]

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity purification.[13]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[15][16][17]

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the reaction buffer. A molar excess of one component (e.g., 2-4 fold) can be used to drive the reaction to completion.[16]

-

-

Reaction:

-

Purification:

-

Remove any excess unreacted reagents by size-exclusion chromatography or another suitable purification method.[16]

-

Application in PROTAC Development

This compound is frequently used as a linker in the synthesis of PROTACs.[6][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][19] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[20]

PROTAC Signaling Pathway

The mechanism of action for a PROTAC can be visualized as a signaling pathway leading to targeted protein degradation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and dual-functionality enable a wide range of applications in bioconjugation and the construction of complex therapeutic modalities like ADCs and PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various research and development workflows.

References

- 1. Azido-PEG-acid | Acid-PEG-Azide | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound | PROTAC Linkers | | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. axispharm.com [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. precisepeg.com [precisepeg.com]

The Bifunctional Nature of Azido-PEG7-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG7-acid is a heterobifunctional linker molecule that has emerged as a critical tool in modern bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group and a carboxylic acid, connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data. Furthermore, it includes visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its utility in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a chemical entity that embodies the principles of modularity and efficiency in bioconjugation. Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecules, making it an invaluable linker in the construction of complex therapeutic and diagnostic agents.[1][2][3]

1.1. Chemical Structure and Properties

The structure of this compound consists of three key components:

-

An Azide Group (-N₃): This functional group is the cornerstone of its participation in "click chemistry" reactions.[4] It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole ring.[5][6]

-

A Carboxylic Acid Group (-COOH): This group provides a handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). The carboxylic acid is typically activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then efficiently forms a stable amide bond with the amine.[2]

-

A Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₇-): The seven-unit PEG linker imparts several beneficial properties to the molecule and the resulting conjugates. These include increased hydrophilicity and solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles of biotherapeutics by increasing their hydrodynamic radius.[7][8]

A summary of the physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₃N₃O₉ |

| Molecular Weight | 423.46 g/mol [6] |

| Appearance | Colorless to light yellow liquid or solid[3] |

| Purity | Typically >95%[2][9] |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |

| Storage Conditions | -20°C for long-term storage[2] |

Applications in Bioconjugation and Drug Development

The dual reactivity of this compound makes it a versatile tool in a wide range of applications, from fundamental research to the development of novel therapeutics.

2.1. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][11][12] this compound is frequently employed as a linker to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand. The modular nature of its synthesis allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.[13]

2.2. Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[14] this compound can serve as a linker to conjugate the cytotoxic drug to the antibody. For instance, the carboxylic acid can be used to attach the linker to the antibody via lysine residues, while the azide group can be used to "click" on a payload molecule containing a compatible alkyne or strained cyclooctyne (B158145).[15]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

3.1. Activation of the Carboxylic Acid and Amine Coupling

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC-HCl and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).

-

Prepare the amine-containing molecule in Coupling Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix a desired amount of this compound with a 1.5 to 2-fold molar excess of EDC-HCl and a 2 to 3-fold molar excess of NHS (or Sulfo-NHS) in Activation Buffer.

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is typically used.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

3.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., the product from section 3.1) and a terminal alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: DMF, DMSO, t-butanol/water mixture, or PBS

-

Desalting column or HPLC for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.

-

Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

Prepare a stock solution of TBTA or THPTA in DMSO or water, respectively.

-

-

CuAAC Reaction:

-

In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1 to 1.5 equivalents).

-

Add the copper ligand (TBTA or THPTA) to the reaction mixture (typically 1 equivalent relative to copper).

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 to 0.2 equivalents.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 to 2 equivalents.

-

Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by passing it through a desalting column to remove the copper catalyst and other small molecules, or by preparative HPLC for higher purity.

-

3.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized molecule and a strained cyclooctyne-containing molecule (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized molecule

-

Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester, BCN-acid)

-

Solvent: DMSO, DMF, or aqueous buffer (e.g., PBS)

-

Desalting column or HPLC for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized molecule and the strained cyclooctyne-containing molecule in the chosen solvent.

-

-

SPAAC Reaction:

-

In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the strained cyclooctyne-containing molecule (1.1 to 2 equivalents).

-

Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reaction conditions. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, purify the conjugate using a desalting column or preparative HPLC.

-

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are crucial for successful bioconjugation. While specific data for this exact linker can vary depending on the reaction partners and conditions, the following tables provide representative quantitative data based on literature values for similar PEG-azide linkers.

Table 2: Representative Reaction Efficiencies and Yields

| Reaction Type | Coupling Partners | Typical Yield (%) | Notes |

| EDC/NHS Coupling | This compound + Primary Amine | 50-90% | Yield is dependent on the nature of the amine, stoichiometry of reagents, and reaction conditions. |

| CuAAC | Azido-PEG-linker + Terminal Alkyne | >90% | Generally high yielding and tolerant of various functional groups. |

| SPAAC | Azido-PEG-linker + DBCO | >85% | Yields are typically high but can be slightly lower than CuAAC. |

| SPAAC | Azido-PEG-linker + BCN | 80-95% | Reaction kinetics and yields are dependent on the specific BCN isomer. |

Table 3: Comparative Reaction Kinetics

| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |

| CuAAC | 1 - 100 | Fast reaction rates, often complete within 1-4 hours at room temperature. |

| SPAAC (with DBCO) | 0.1 - 1.0 | Slower than CuAAC, but still efficient for bioconjugation. |

| SPAAC (with BCN) | 0.01 - 0.5 | Generally slower than DBCO-azide reactions. |

Table 4: Stability of Linkages

| Linkage | Condition | Stability |

| Amide Bond | Physiological pH (7.4) | Highly stable to hydrolysis.[16] |

| Triazole Ring (from Click Chemistry) | Physiological pH (7.4) | Extremely stable to hydrolysis and enzymatic degradation. |

| PEG Chain | Physiological conditions | Generally stable, but can be susceptible to oxidative degradation over long periods.[17][18] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Of Azido PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. This compound | PROTAC Linkers | | Invivochem [invivochem.com]

- 7. purepeg.com [purepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. benchchem.com [benchchem.com]

- 16. Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Carboxylic Acid Functionality of Azido-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxylic acid functionality of Azido-PEG7-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical properties, detailed experimental protocols for amide bond formation, and illustrates a key application in a modular synthetic workflow.

Core Concepts and Properties of this compound

This compound is a versatile chemical tool featuring two distinct functional groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential and orthogonal conjugation strategies. The terminal azide (B81097) group (-N₃) is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach it to alkyne- or strained cyclooctyne-containing molecules.[1][2]

The focus of this guide, the terminal carboxylic acid (-COOH), provides a reactive handle for the formation of stable amide bonds with primary amines (-NH₂) present on biomolecules like proteins, peptides, or synthetic constructs.[3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, which can improve the pharmacokinetic properties of the final bioconjugate.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. Researchers should always refer to the certificate of analysis for lot-specific data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₃N₃O₉ | [3] |

| Molecular Weight | 423.46 g/mol | [5] |

| Purity | Typically >95% | [5] |

| Appearance | White to off-white solid or oil | [6] |

| Solubility | Soluble in DMSO, DMF, and water | [6] |

| Storage Conditions | -20°C, desiccated, protected from light | [3] |

Experimental Protocols: Activation and Conjugation of the Carboxylic Acid

The carboxylic acid of this compound is not intrinsically reactive towards amines and requires activation to facilitate amide bond formation. The most common method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a semi-stable NHS ester, which then readily reacts with primary amines to form a stable amide linkage.

Protocol 1: Aqueous EDC/NHS Activation and Conjugation to a Protein

This protocol is suitable for the conjugation of this compound to proteins or other amine-containing biomolecules in an aqueous environment.

Materials:

-

This compound

-

Protein or amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with the desired amount of EDC and NHS in Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching of the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Organic Solvent-Based EDC/NHS Activation and Conjugation

This protocol is suitable for the conjugation of this compound to small molecules or other substrates that are soluble in organic solvents.

Materials:

-

This compound

-

Amine-containing small molecule

-

EDC hydrochloride

-

NHS

-

Anhydrous DMF or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Conjugation:

-

Add the amine-containing molecule (1-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Application Workflow: Synthesis of a PROTAC

A prominent application of this compound is in the modular synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The following workflow illustrates the synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.

Caption: Modular synthesis of a PROTAC using this compound.

This workflow demonstrates the utility of the orthogonal functionalities of this compound. The carboxylic acid is first activated and coupled to the E3 ligase ligand via an amide bond. The resulting intermediate, now bearing a terminal azide, is then conjugated to the alkyne-functionalized target protein ligand through a highly efficient and specific click chemistry reaction.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase together to form a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein. A polyubiquitin (B1169507) chain serves as a signal for the proteasome, which then recognizes and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.

Conclusion

The carboxylic acid functionality of this compound is a cornerstone of its utility in modern bioconjugation and drug development. Through well-established EDC/NHS chemistry, this functional group allows for the stable and efficient linkage to a wide array of amine-containing molecules. Its application in the modular synthesis of complex therapeutics like PROTACs highlights its importance for researchers aiming to create precisely engineered biomolecular constructs. The protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this compound in diverse research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

The Pivotal Role of the PEG7 Spacer in Azido-PEG7-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced bioconjugation and drug delivery, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of novel therapeutics. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This technical guide provides a comprehensive examination of the Azido-PEG7-acid linker, a heterobifunctional molecule featuring a seven-unit PEG spacer. We will delve into the multifaceted role of the PEG7 spacer, its impact on the physicochemical and biological properties of conjugates, and provide detailed experimental protocols for its application in bioconjugation.

Introduction to this compound

This compound is a versatile chemical linker designed for the covalent attachment of molecules to proteins, peptides, nanoparticles, and other biological entities. Its structure comprises three key components:

-

An Azide (B81097) Group (N₃): This functional group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the precise and stable ligation of molecules.[1]

-

A Carboxylic Acid Group (-COOH): This terminus enables the formation of stable amide bonds with primary amine groups present on biomolecules, such as the lysine (B10760008) residues of proteins. This reaction is typically facilitated by carbodiimide (B86325) chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

-

A Seven-Unit Polyethylene Glycol (PEG7) Spacer: This discrete and hydrophilic chain of seven ethylene (B1197577) glycol units separates the azide and carboxylic acid functionalities, imparting a unique set of properties to the linker and the resulting bioconjugate.

The bifunctional nature of this compound allows for a modular and strategic approach to bioconjugation, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.[1]

The Core Functionality of the PEG7 Spacer

The discrete PEG7 spacer is not merely a passive linker; it actively contributes to the overall performance and developability of the bioconjugate. Its primary roles include:

-

Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the PEG7 spacer significantly enhances the overall solubility of the bioconjugate, which can mitigate aggregation issues and improve formulation stability.[2]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutics.[2][3] The PEG7 spacer contributes to:

-

Increased Hydrodynamic Radius: The PEG chain creates a "hydration shell" around the molecule, increasing its effective size. This can reduce renal clearance, thereby prolonging the circulation half-life of the bioconjugate.[2]

-

Reduced Immunogenicity: The PEG spacer can mask potential epitopes on the conjugated molecule, reducing the likelihood of an immune response.

-

-

Optimal Spacing and Steric Hindrance Reduction: The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules. This is crucial for preserving the biological activity of proteins and antibodies by preventing the payload from sterically hindering their binding sites.

-

Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. While direct quantitative data for a PEG7 spacer is not always available in comparative studies, the following tables summarize findings for various PEG lengths, allowing for an informed understanding of the expected performance of a PEG7-containing conjugate.

Table 1: Effect of PEG Spacer Length on Hydrophilicity

| PEG Spacer Length | logD Value | Reference |

| PEG2 | -1.95 | [4] |

| PEG12 | -2.22 | [4] |

Note: A lower logD value indicates increased hydrophilicity. It can be inferred that a PEG7 spacer would impart a significant increase in hydrophilicity compared to a non-PEGylated counterpart.

Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity

| PEG Spacer Length | IC50 (nM) | Target Receptor | Reference |

| PEG2 | 3.1 ± 0.2 | GRPR | [1] |

| PEG3 | 3.9 ± 0.3 | GRPR | [1] |

| PEG4 | 5.4 ± 0.4 | GRPR | [1] |

| PEG6 | 5.8 ± 0.3 | GRPR | [1] |

Note: IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay. A lower IC50 value indicates higher binding affinity. The optimal PEG length for binding is target-dependent and may require empirical determination.

Table 3: Impact of PEG Spacer Length on In Vitro Serum Stability

| PEG Spacer Length | Half-life (T₁/₂) in Serum | Reference |

| PEG2 | 246 ± 4 min | [4] |

| PEG6 | 584 ± 20 min | [4] |

Note: Increased PEG length can lead to enhanced stability against enzymatic degradation in serum.

Mandatory Visualizations

Caption: Chemical structure and functional components of this compound.

Caption: A two-step bioconjugation strategy using this compound.

Caption: The PEG7 spacer enhances systemic circulation and targeted drug delivery.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Amine-Reactive Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 4.7-6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.

-

Immediately before use, prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with a 2-fold molar excess of both EDC and NHS/Sulfo-NHS (relative to the this compound) in an appropriate volume of reaction buffer.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain protein integrity.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Remove unreacted this compound and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the final protein concentration (e.g., via BCA or Bradford assay).

-

Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein (from Protocol 1) and an alkyne-containing molecule (e.g., a therapeutic payload, a fluorescent dye).

Materials:

-

Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

Anhydrous DMSO

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the copper ligand in DMSO or water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.

-

In a separate tube, pre-mix the CuSO₄ and the copper ligand in a 1:5 molar ratio.

-

Add the copper/ligand complex to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents, catalyst, and byproducts using a desalting column or by dialysis against a suitable storage buffer.

-

-

Characterization:

-

Analyze the final bioconjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.

-

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation. The integral PEG7 spacer plays a critical role in enhancing the physicochemical and pharmacokinetic properties of the resulting bioconjugates. By providing a balance of hydrophilicity, biocompatibility, and optimal spatial separation, the PEG7 spacer addresses key challenges in drug development, including solubility, stability, and in vivo performance. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the creation of next-generation therapeutics and research tools. The careful consideration and optimization of the PEG linker length are crucial steps in the rational design of effective and safe bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Properties of Azido-PEG7-acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of linker molecules is paramount. Azido-PEG7-acid, a heterobifunctional linker, plays a crucial role in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at the solubility and stability of this compound, offering a foundation for its effective use in research and development.

The structure of this compound, featuring a terminal azide (B81097) group and a carboxylic acid separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that are essential for its function. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The carboxylic acid enables the formation of stable amide bonds with primary amines, often facilitated by carbodiimide (B86325) activators like EDC or HATU. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1]

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from supplier information and the inherent properties of its constituent parts. The presence of the PEG chain significantly contributes to its solubility in aqueous solutions. For practical application, it is common to first dissolve the compound in an organic solvent to create a concentrated stock solution.

| Solvent | Solubility | Recommendation |

| Aqueous Buffers | Good | The hydrophilic PEG spacer enhances solubility in aqueous media.[1] |

| DMSO | Soluble | Recommended as a solvent for creating stock solutions.[2] |

| DMF | Soluble | Recommended as a solvent for creating stock solutions.[2] |

| Ethanol | May be soluble | Suggested as an alternative solvent to test.[2] |

| Water | May be soluble | Suggested as an alternative solvent to test.[2] |

Stability and Storage

The stability of this compound is a critical factor for ensuring its reactivity and the integrity of experimental results. The azide functional group is known for its high stability under a wide range of reaction conditions. However, the overall molecule, particularly the PEG chain, can be susceptible to degradation over time.

| Condition | Recommendation | Rationale |

| Storage as Solid | -20°C, desiccated | Recommended by multiple suppliers to ensure long-term stability.[1] For a similar compound, storage at -20°C is suggested for up to 3 years.[2] |

| 4°C | For a similar compound, storage at 4°C is suggested for up to 2 years.[2] | |

| Storage in Solvent | -80°C | For a similar compound, storage in solvent at -80°C is recommended for up to 6 months.[2] |

| -20°C | For a similar compound, storage in solvent at -20°C is recommended for up to 1 month.[2] | |

| Handling | Equilibrate to room temperature before opening. | To prevent moisture condensation, which can affect stability. |

| Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to oxygen, which can accelerate the degradation of PEG chains. |

Factors such as elevated temperature, light exposure, and the presence of oxygen can accelerate the degradation of polyethylene glycols. This degradation can lead to the formation of impurities and a decrease in pH, potentially impacting subsequent reactions.

Experimental Protocols

While a specific, validated protocol for every application of this compound is not feasible, a general workflow can be established based on common practices for similar PEGylated reagents. The following provides a foundational methodology for the use of this compound in a typical conjugation reaction.

Protocol: General Procedure for Amide Bond Formation

This protocol outlines the steps for conjugating this compound to a primary amine-containing molecule using EDC and Sulfo-NHS as activators.

-

Reagent Preparation:

-

Equilibrate this compound and other reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare required buffers. A common choice is a phosphate-buffered saline (PBS) at pH 7.4. Avoid buffers containing primary amines (e.g., Tris).

-

-

Activation of Carboxylic Acid:

-

In a suitable reaction vessel, dissolve this compound in the reaction buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the solution. A 2-5 fold molar excess is a common starting point.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the amine-containing molecule to the activated this compound solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris) or hydroxylamine.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

-

References

Azido-PEG7-acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG7-acid, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is a versatile molecule featuring a terminal azide (B81097) group and a carboxylic acid, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for orthogonal reactivity, making it an invaluable tool for covalently linking different molecular entities.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₃N₃O₉ | [1] |

| Molecular Weight | 423.46 g/mol | [1][2] |

| Purity | Typically >95% | [1] |

| Appearance | Typically exists as a solid at room temperature. | [3] |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a staple in advanced molecular research. The azide group readily participates in "click chemistry" reactions, while the carboxylic acid can be conjugated to amine-containing molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates and reduces non-specific binding.

One of its primary applications is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3] this compound serves as a flexible linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[2]

Furthermore, its utility in "click chemistry" —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—allows for the efficient and specific creation of bioconjugates.[2] These reactions are essential for labeling proteins, peptides, and other biomolecules.

Experimental Protocols

The following are generalized methodologies for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid of this compound can be reacted with primary amine groups to form a stable amide bond. This is often the initial step in a multi-step synthesis, such as in the creation of a PROTAC.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a protein ligand)

-

Activating agents (e.g., EDC, HATU)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Amine base (e.g., DIPEA)

Procedure:

-

Dissolve the amine-containing molecule and this compound (typically a 1.1 molar equivalent) in the anhydrous solvent.

-

Add the activating agent (e.g., HATU, 1.2 eq) and the amine base (e.g., DIPEA, 2.0 eq).

-